molecular formula C10H8BrNO3 B12334253 6-bromo-5-methoxy-1H-indole-2-carboxylic acid CAS No. 128593-41-9

6-bromo-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B12334253
CAS No.: 128593-41-9
M. Wt: 270.08 g/mol
InChI Key: XAERZOLQZUZELB-UHFFFAOYSA-N
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Description

6-bromo-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5-methoxy-1H-indole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the indole ring can be reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as aldehydes, ketones, or alcohols.

    Coupling Reactions: Products include more complex indole derivatives with extended conjugation or additional functional groups.

Scientific Research Applications

6-bromo-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-5-methoxy-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The bromine and methoxy substituents may enhance the compound’s binding affinity and specificity for certain targets, contributing to its observed biological activities.

Comparison with Similar Compounds

6-bromo-5-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    5-methoxy-1H-indole-2-carboxylic acid: Lacks the bromine substituent, which may result in different biological activities and reactivity.

    6-bromo-1H-indole-2-carboxylic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    5-bromo-1H-indole-2-carboxylic acid: Similar to the compound of interest but with the bromine substituent at a different position, leading to potential differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

128593-41-9

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-5-2-8(10(13)14)12-7(5)4-6(9)11/h2-4,12H,1H3,(H,13,14)

InChI Key

XAERZOLQZUZELB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)Br

Origin of Product

United States

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